molecular formula C17H21NO2 B4603632 N-[1-(4-tert-butylphenyl)ethyl]furan-2-carboxamide

N-[1-(4-tert-butylphenyl)ethyl]furan-2-carboxamide

Cat. No.: B4603632
M. Wt: 271.35 g/mol
InChI Key: SEEIBKRZGGNNOR-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]furan-2-carboxamide typically involves the reaction of 4-tert-butylphenylacetic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound’s furan ring and carboxamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-tert-butylphenyl)ethyl]furan-2-carboxamide
  • N-[1-(4-tert-butylphenyl)ethyl]thiophene-2-carboxamide
  • N-[1-(4-tert-butylphenyl)ethyl]pyrrole-2-carboxamide

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(18-16(19)15-6-5-11-20-15)13-7-9-14(10-8-13)17(2,3)4/h5-12H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEIBKRZGGNNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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